3-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]benzoic acid is a heterocyclic compound featuring a thiazinane ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoic acid derivative with a thiazinane precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinane ring.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its potential as an antihypertensive and anticancer agent is being explored in preclinical studies.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The thiazinane ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid: This compound shares a similar core structure but differs in the position of functional groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Another related compound with a different ring structure but similar biological activities
Uniqueness
3-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]benzoic acid is unique due to its specific combination of a thiazinane ring and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[2-(1,1-dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c15-12(14-4-6-20(18,19)7-5-14)9-10-2-1-3-11(8-10)13(16)17/h1-3,8H,4-7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYDPSTWEADJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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